

# H-DL-Phe-OMe.HCl chemical structure and properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *H-DL-Phe-OMe.HCl*

Cat. No.: *B1352385*

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## An In-depth Technical Guide to H-DL-Phe-OMe.HCl

This guide provides a comprehensive overview of H-DL-Phenylalanine methyl ester hydrochloride (**H-DL-Phe-OMe.HCl**), a hydrochloride salt of the methyl ester of racemic phenylalanine. It is a derivative of the essential amino acid phenylalanine and serves as a valuable building block in peptide synthesis and as a research compound in various biochemical and pharmaceutical studies.<sup>[1]</sup> This document details its chemical structure, physicochemical properties, a detailed synthesis protocol, and its role in key biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Properties

**H-DL-Phe-OMe.HCl** is composed of a central alpha-carbon bonded to an amino group (protonated as an ammonium chloride salt), a carboxyl group protected as a methyl ester, a hydrogen atom, and a benzyl side chain. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers.

Table 1: Physicochemical Properties of **H-DL-Phe-OMe.HCl**

Property	Value	Source(s)
Synonyms	DL-Phenylalanine methyl ester HCl, Methyl 2-amino-3-phenylpropanoate hydrochloride	[2]
CAS Number	5619-07-8	[3]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> ClNO <sub>2</sub>	[3]
Molecular Weight	215.68 g/mol	[3]
Appearance	White to off-white solid crystalline powder	[3][4]
Melting Point	Approximately 162°C	[2]
Solubility	Soluble in DMSO (≥ 200 mg/mL), Ethanol, and Methanol	[3][4][5]
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months	[3]

## Experimental Protocols

### Synthesis of H-DL-Phe-OMe.HCl from D-Phenylalanine Methyl Ester

A common method for preparing the DL-racemic mixture involves the base-catalyzed racemization of one of the pure enantiomers. The following protocol is adapted from established chemical synthesis procedures.[2]

Materials:

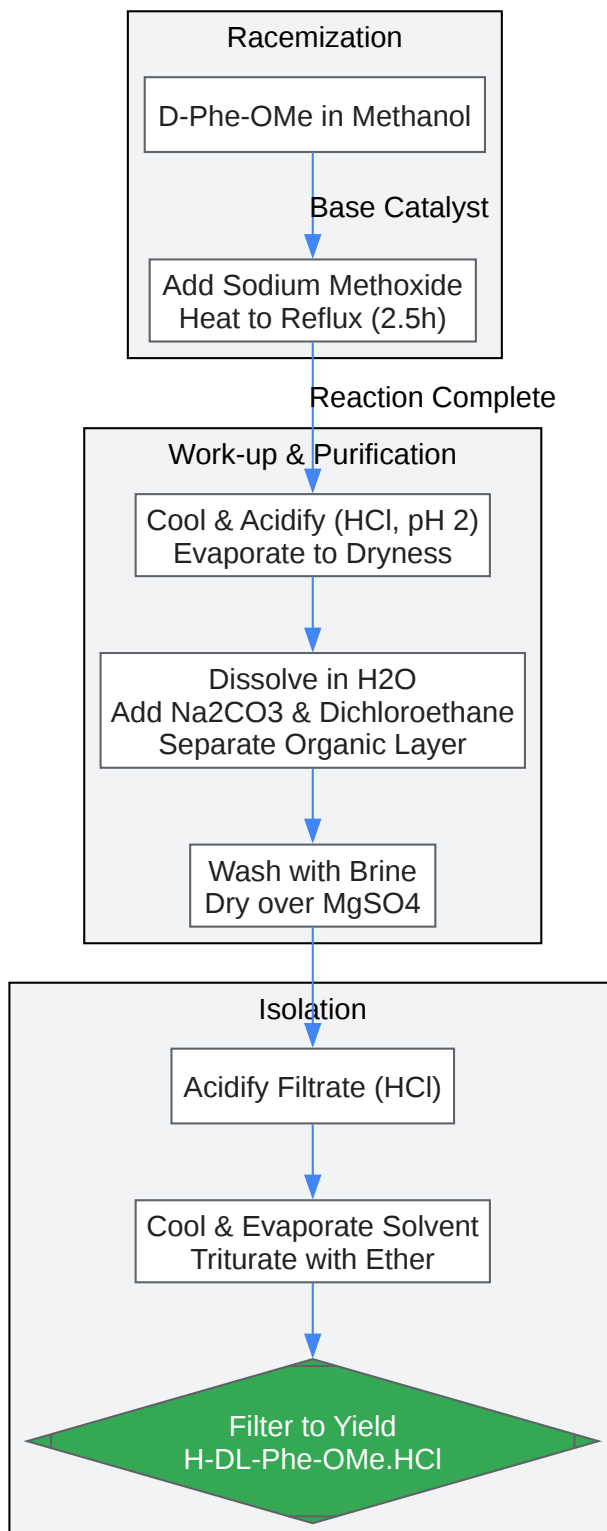
- D-phenylalanine methyl ester
- Methanol

- Sodium methoxide
- Concentrated hydrochloric acid
- Sodium carbonate
- 1,2-Dichloroethane
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- Diethyl ether

Procedure:

- **Racemization:** Dissolve 5.0 parts of D-phenylalanine methyl ester in 80 parts of methanol. At room temperature, add 0.90 parts of sodium methoxide. Heat the mixture to reflux and maintain for approximately 2.5 hours.[\[2\]](#)
- **Acidification and Evaporation:** Cool the reaction mixture and acidify to a pH of 2 using concentrated hydrochloric acid. Evaporate the mixture to dryness to obtain a crystalline residue.[\[2\]](#)
- **Work-up and Extraction:** Take up the residue in water and add sodium carbonate. Add 1,2-dichloroethane to form a biphasic mixture, shake, and filter. Separate the organic layer, wash it with a saturated sodium chloride solution, and dry it over anhydrous magnesium sulfate.[\[2\]](#)
- **Filtration and Final Acidification:** Filter the dried organic solution. Acidify the filtrate with hydrochloric acid, which will cause the product to begin precipitating.[\[2\]](#)
- **Crystallization and Isolation:** Cool the solution and remove the solvent under reduced pressure. Triturate the remaining material with diethyl ether. Filter the resulting solid to yield **H-DL-Phe-OMe.HCl**.[\[2\]](#)

## Synthesis Workflow for H-DL-Phe-OMe.HCl

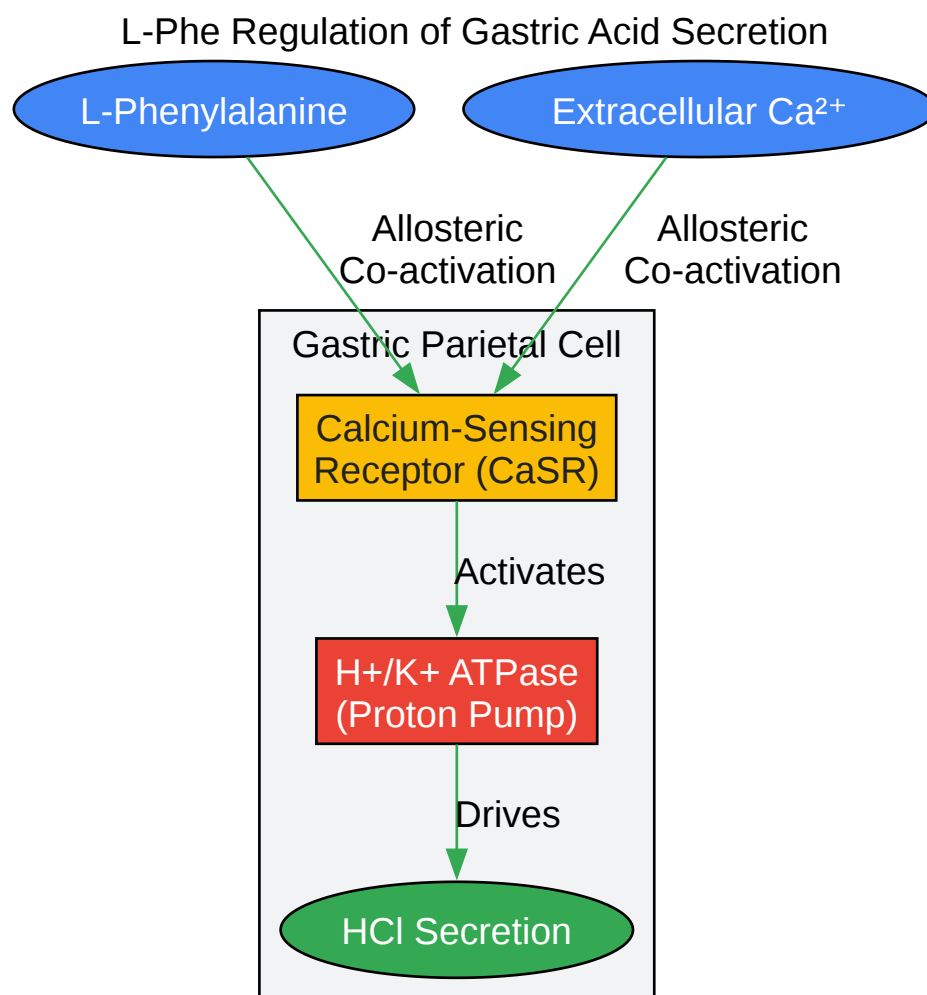
[Click to download full resolution via product page](#)A high-level workflow for the synthesis of **H-DL-Phe-OMe.HCl**.

## Biological Activity and Signaling Pathways

Amino acids and their derivatives are recognized as biologically active molecules that can serve as supplements or therapeutic agents.[6][7] L-phenylalanine, the biologically active enantiomer in the racemic mixture, has been shown to modulate key physiological processes, particularly in the gastrointestinal tract, through the Calcium-Sensing Receptor (CaSR).

### Regulation of Gastric Acid Secretion

L-phenylalanine acts as an allosteric modulator of the CaSR on gastric parietal cells. In the presence of physiological extracellular calcium ( $\text{Ca}^{2+}$ ), L-phenylalanine enhances the receptor's activity, stimulating  $\text{H}^+/\text{K}^+$ -ATPase. This leads to increased proton pumping and subsequent secretion of hydrochloric acid (HCl) into the gastric lumen.[8] This action is independent of traditional secretagogues like histamine or gastrin.[8] The D-isomer, D-phenylalanine, does not elicit this response.[8]



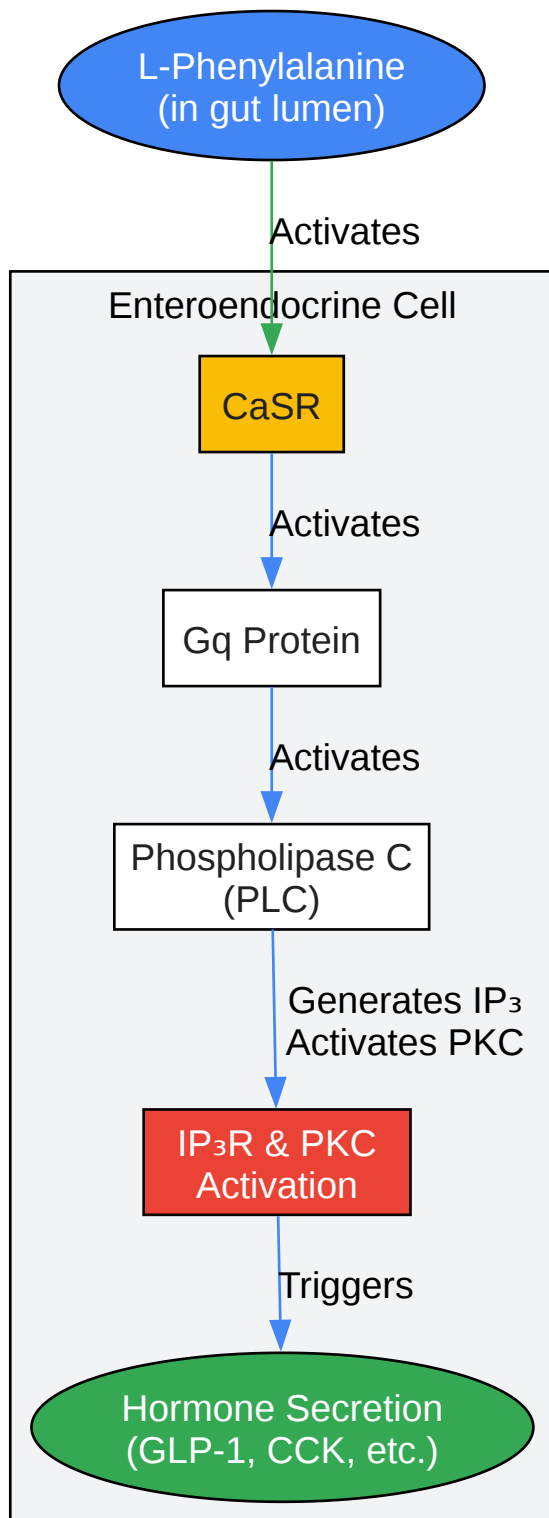
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L-Phe allosterically activates CaSR to stimulate gastric acid secretion.

## Stimulation of Gut Hormone Release

In the duodenum, L-phenylalanine stimulates the release of key gut hormones, including cholecystokinin (CCK) and glucagon-like peptide-1 (GLP-1), from enteroendocrine cells.[9][10] This effect is also mediated by the CaSR. Activation of the CaSR by L-phenylalanine triggers a downstream signaling cascade involving G-protein Gq, phospholipase C (PLC), and the subsequent generation of inositol 1,4,5-triphosphate (IP<sub>3</sub>) and activation of protein kinase C (PKC).[9] This pathway ultimately leads to the secretion of hormones that play crucial roles in satiety, glucose homeostasis, and appetite suppression.[9][10]

## L-Phe Induced Gut Hormone Release



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CaSR-mediated signaling cascade for L-Phe-induced hormone release.

## Spectroscopic Data Interpretation

While specific experimental spectra for **H-DL-Phe-OMe.HCl** were not located in the initial search, the expected signals in  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy can be predicted based on its known chemical structure. This is a common practice for structure verification.

- $^1\text{H}$  NMR: Expected signals would include a singlet for the methyl ester protons ( $-\text{OCH}_3$ ), multiplets for the aromatic protons of the phenyl ring, and signals corresponding to the  $\alpha$ - and  $\beta$ -protons of the amino acid backbone. The ammonium protons ( $-\text{NH}_3^+$ ) may appear as a broad singlet.
- $^{13}\text{C}$  NMR: The spectrum would show distinct signals for the carbonyl carbon of the ester, the methyl carbon of the ester, the  $\alpha$ - and  $\beta$ -carbons, and the carbons of the aromatic ring (with four distinct signals due to symmetry).
- IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the ammonium salt, C=O stretching of the ester group (typically around  $1735\text{--}1750\text{ cm}^{-1}$ ), C-O stretching, and characteristic bands for the aromatic ring.

For definitive analysis, experimental acquisition of spectra is required.[\[11\]](#)

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- To cite this document: BenchChem. [H-DL-Phe-OMe.HCl chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1352385#h-dl-phe-ome-hcl-chemical-structure-and-properties]

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